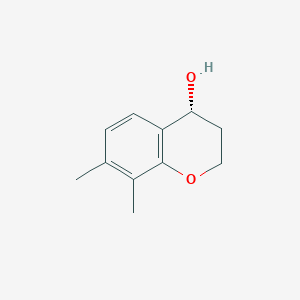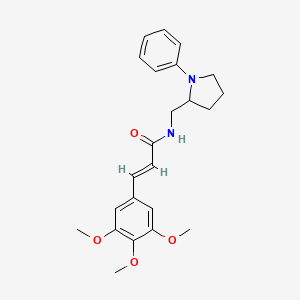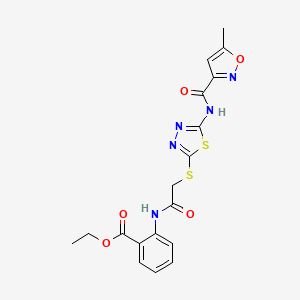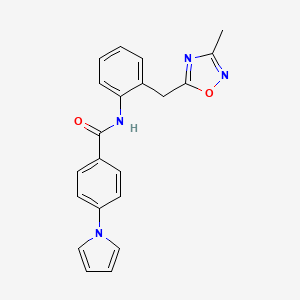
(4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol” is a chemical compound with the molecular formula C11H14O2 . It has a molecular weight of 178.23 . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for “(4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol” is 1S/C11H14O2/c1-7-3-4-9-10(12)5-6-13-11(9)8(7)2/h3-4,10,12H,5-6H2,1-2H3/t10-/m1/s1 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Synthesis and Characterization
Research on similar compounds often involves their synthesis and characterization, which are crucial for exploring their potential applications. For example, the study of metallomacrocyclic palladium(II) complexes with hybrid pyrazole ligands demonstrates the intricacies involved in synthesizing and characterizing complex molecules. These processes involve reactions with specific ligands to form monomeric or dimeric complexes, depending on the solvent used, illustrating the nuanced approach required to create and understand such compounds (Guerrero et al., 2008).
Antihypertensive Activity
Another area of application is the exploration of antihypertensive activities. For instance, a series of novel 6,7-disubstituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols were prepared and tested for antihypertensive activity, demonstrating the potential of these compounds in medical applications (Evans et al., 1983).
Nonlinear Optical Properties
Compounds related to the benzopyran structure have been evaluated for their nonlinear optical properties. For example, symmetric derivatives of 4-(dicyanomethylene)-2-methyl-6-(p-(dimethylamino)styryl)-4H-pyran (DCM laser dye) were synthesized, showcasing the importance of these compounds in developing materials with enhanced optical properties (Moylan et al., 1996).
Allelopathic Applications
The discovery of new polyketides from an endolichenic fungus using the OSMAC (One Strain, Many Compounds) method, including a compound structurally similar to "(4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol," highlights the potential for these compounds in exploring natural product chemistry and their applications in allelopathy (Yuan et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Future Directions
Mechanism of Action
Target of Action
The primary target of (4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is the Interleukin-4 receptor alpha (IL-4Rα) . IL-4Rα is a heterodimeric subunit that binds to IL-4 and IL-13 for downstream signaling on hematopoietic and non-hematopoietic cells . It plays a crucial role in the pathogenesis of allergic disorders .
Mode of Action
The compound interacts with its target, IL-4Rα, by binding to it and inhibiting its function . This interaction blocks the signaling of archetypal type 2 immune regulators, IL-4 and IL-13 . The inhibition of IL-4Rα disrupts the signaling pathways coupled to the IL-4R complexes, thereby modulating the immune response .
Biochemical Pathways
The compound affects the IL-4/IL-13 signaling pathways . These pathways play a key role in the regulation of allergic responses . By inhibiting IL-4Rα, the compound disrupts these pathways, leading to a decrease in the production of Th2 cytokines, which are involved in allergic reactions .
Pharmacokinetics
Similar compounds have been found to be stable in plasma for up to 1 hour . They are also known to cross the blood-brain barrier and concentrate in the brain, where they exert their effects . The half-life of similar compounds is approximately 36 minutes to 1.5 hours .
Result of Action
The result of the compound’s action is a modulation of the immune response, specifically a decrease in the production of Th2 cytokines . This can lead to a reduction in allergic reactions, as these cytokines play a key role in the pathogenesis of allergic disorders .
properties
IUPAC Name |
(4R)-7,8-dimethyl-3,4-dihydro-2H-chromen-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7-3-4-9-10(12)5-6-13-11(9)8(7)2/h3-4,10,12H,5-6H2,1-2H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJUGYSYOGMLQT-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CCO2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1)[C@@H](CCO2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-bromo-5-methoxyphenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2761058.png)
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2761060.png)
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2761062.png)
![N-(4-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2761065.png)
![Ethyl 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2761066.png)

![6-[(2-Aminoethyl)sulfanyl]-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione](/img/structure/B2761069.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2761075.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2761077.png)
![4-(1H-benzo[d]imidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2761078.png)
![2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-phenyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2761079.png)